molecular formula C16H30FeO2 B14043588 Carbanide;1-cyclopentylethanone;iron(2+)

Carbanide;1-cyclopentylethanone;iron(2+)

Cat. No.: B14043588
M. Wt: 310.25 g/mol
InChI Key: GSYYYFGLPXPIDX-UHFFFAOYSA-N
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Description

Carbanide;1-cyclopentylethanone;iron(2+) is a complex organometallic compound that combines the properties of carbanides, cyclopentylethanone, and iron(2+)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbanide;1-cyclopentylethanone;iron(2+) typically involves the reaction of cyclopentyl methyl ketone (1-cyclopentylethanone) with iron(2+) salts in the presence of a suitable base. The reaction conditions often require an inert atmosphere to prevent oxidation and the use of solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Carbanide;1-cyclopentylethanone;iron(2+) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(3+) complexes, while reduction may produce iron(0) complexes. Substitution reactions can result in a variety of iron-ligand complexes .

Mechanism of Action

The mechanism of action of Carbanide;1-cyclopentylethanone;iron(2+) involves its interaction with molecular targets through coordination chemistry. The iron center can coordinate with various ligands, facilitating electron transfer and catalytic activity. The pathways involved often include redox reactions and ligand exchange processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Carbanide;1-cyclopentylethanone;iron(2+) include:

Uniqueness

Carbanide;1-cyclopentylethanone;iron(2+) is unique due to its combination of carbanide and cyclopentylethanone ligands, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable for specific catalytic and research applications .

Properties

Molecular Formula

C16H30FeO2

Molecular Weight

310.25 g/mol

IUPAC Name

carbanide;1-cyclopentylethanone;iron(2+)

InChI

InChI=1S/2C7H12O.2CH3.Fe/c2*1-6(8)7-4-2-3-5-7;;;/h2*7H,2-5H2,1H3;2*1H3;/q;;2*-1;+2

InChI Key

GSYYYFGLPXPIDX-UHFFFAOYSA-N

Canonical SMILES

[CH3-].[CH3-].CC(=O)C1CCCC1.CC(=O)C1CCCC1.[Fe+2]

Origin of Product

United States

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